![molecular formula C23H31N5O2 B2412540 4-Méthyl-6-(3-méthylphényl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872840-10-3](/img/structure/B2412540.png)
4-Méthyl-6-(3-méthylphényl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purinoimidazole derivatives
Applications De Recherche Scientifique
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry. Its structure allows for various modifications that can lead to new derivatives with potentially enhanced properties.
- Reagent in Organic Reactions : It is utilized as a reagent in several organic reactions due to its ability to participate in nucleophilic and electrophilic substitutions .
Biology
- Biological Activity : Research indicates potential biological activities including antimicrobial and anticancer properties. Studies have shown that the compound may inhibit specific enzymes involved in purine metabolism, which could be beneficial in developing treatments for diseases related to purine dysregulation .
- Cellular Mechanisms : The mechanism of action involves interaction with molecular targets such as enzymes and receptors that regulate cellular processes. This can influence signaling pathways related to cell growth and apoptosis .
Medicine
- Therapeutic Potential : Investigations into its therapeutic effects suggest applications in treating conditions associated with purine metabolism disorders. The compound's ability to modulate enzyme activity positions it as a candidate for drug development aimed at metabolic diseases .
- Drug Development : Ongoing research focuses on its efficacy and safety profiles as a pharmaceutical agent, particularly in oncology and infectious disease management.
Industry
- Material Development : In industrial applications, this compound is explored for its potential use in developing new materials. Its chemical properties may allow it to function effectively as a catalyst in various chemical processes .
Case Studies
- Anticancer Research : A study demonstrated that derivatives of 4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cancer cell proliferation.
- Antimicrobial Activity : Another investigation highlighted the compound's effectiveness against a range of bacterial strains. The study indicated that it disrupts bacterial cell wall synthesis, showcasing its potential as an antimicrobial agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine and imidazole precursors, followed by their fusion under specific conditions. Common reagents used in the synthesis include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Mécanisme D'action
The mechanism of action of 4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes involved in purine metabolism or by binding to receptors that regulate cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Purine Derivatives: Compounds such as adenine and guanine, which are also based on the purine ring structure.
Imidazole Derivatives: Compounds like histidine and benzimidazole, which contain the imidazole ring.
Uniqueness
4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of substituents and the fusion of the purine and imidazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Activité Biologique
4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a synthetic compound belonging to the purine analog class. Its structure suggests potential biological activity, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Molecular Formula : C24H33N5O2
- Canonical SMILES : CCCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)CC)N(C1=O)C
- InChI : InChI=1S/C24H33N5O2/c1-4-6-7-8-9-10-15-29-22(30)20-21(26(3)24(29)31)25-23-27(16-17-28(20)23)19-13-11-18(5-2)12-14-19/h11-14H,4-10,15-17H2,1-3H3
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit notable biological activities through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of farnesyltransferase (FT), an enzyme implicated in oncogenic signaling pathways. Inhibitors of FT have been shown to disrupt cell proliferation and induce apoptosis in cancer cells .
- Antitumor Activity : Analogous compounds have demonstrated antitumor properties in various studies. For instance, certain imidazole derivatives have been reported to exhibit significant cytotoxicity against different cancer cell lines by inducing cell cycle arrest and apoptosis .
- Modulation of Cellular Signaling : The structural features of this compound suggest potential interactions with cellular signaling pathways, particularly those involving Ras proteins, which are critical in cancer biology .
Case Study 1: Anticancer Efficacy
A study investigating the anticancer effects of imidazole derivatives revealed that modifications at specific positions significantly enhanced their inhibitory potency against cancer cell lines. The compound was tested for its ability to inhibit anchorage-independent growth in H-Ras transformed Rat-1 cells, yielding an IC50 value indicating effective inhibition at low concentrations .
Case Study 2: Farnesyltransferase Inhibition
In a series of experiments focused on enzyme inhibition, derivatives similar to 4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione were evaluated for their ability to inhibit FT activity. Results indicated that compounds with hydrophobic substituents at critical positions displayed enhanced inhibitory effects, suggesting a structure–activity relationship that could be leveraged for drug development .
Comparative Biological Activity Table
Propriétés
IUPAC Name |
4-methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-4-5-6-7-8-9-13-28-21(29)19-20(25(3)23(28)30)24-22-26(14-15-27(19)22)18-12-10-11-17(2)16-18/h10-12,16H,4-9,13-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUUJHRMWYSEHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC(=C4)C)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.